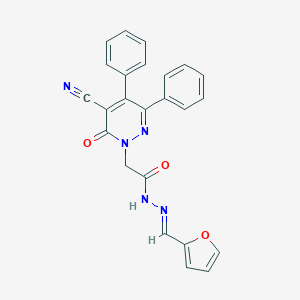![molecular formula C27H20N2O2 B293097 2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile](/img/structure/B293097.png)
2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile, commonly known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPN is a nicotinonitrile derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of BPN is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors. BPN has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including inflammation, pain, and cognition. BPN has also been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
BPN has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BPN has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, BPN has been found to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it an ideal candidate for drug development. BPN is also relatively stable and can be stored for long periods without degradation. However, BPN has some limitations for lab experiments. Its low solubility in aqueous solutions makes it difficult to administer in vivo. In addition, BPN has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on BPN. One potential direction is the development of BPN derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of BPN in the treatment of viral infections, including COVID-19. Furthermore, the development of BPN-based therapies for the treatment of cancer and inflammation is an exciting area of research. Finally, the study of the mechanism of action of BPN and its interaction with nicotinic acetylcholine receptors is an ongoing area of research that may lead to the development of novel drugs for various diseases.
Conclusion:
In conclusion, BPN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPN has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. BPN has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. However, further research is needed to fully understand the mechanism of action of BPN and its potential applications in the field of medicine.
Métodos De Síntesis
BPN can be synthesized using various methods, including the reaction of 2-bromoethyl 4-methyl-6-phenylnicotinate with 1,1'-biphenyl-4-carbaldehyde in the presence of a base. Another method involves the reaction of 2-chloroethyl 4-methyl-6-phenylnicotinate with 1,1'-biphenyl-4-carbaldehyde in the presence of a base and a palladium catalyst. The yield of BPN using these methods ranges from 25% to 70%.
Aplicaciones Científicas De Investigación
BPN has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. BPN has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, BPN has been used as a probe to study the role of nicotinic acetylcholine receptors in various physiological processes.
Propiedades
Fórmula molecular |
C27H20N2O2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
4-methyl-2-[2-oxo-2-(4-phenylphenyl)ethoxy]-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20N2O2/c1-19-16-25(22-10-6-3-7-11-22)29-27(24(19)17-28)31-18-26(30)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-16H,18H2,1H3 |
Clave InChI |
MXLMQMCATZHJQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(pyridin-3-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B293014.png)
![1-Phenyl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B293015.png)
![2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293019.png)
![7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B293021.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]acetohydrazide](/img/structure/B293023.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293025.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293026.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)
![6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
![3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293035.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)
![11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
